5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Antiallergic Mast cell degranulation Triazoloquinoxalinedione SAR

5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-25-4) is a fully methylated congener within the 1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione class, a scaffold originally explored for antiallergic activity via inhibition of antigen-induced histamine release from rat mast cells (RMC) and efficacy in the rat passive cutaneous anaphylaxis (PCA) model. The class prototype demonstrated that aromatic ring substitution and N5-alkylation profoundly modulate in vitro potency, with the most active analog (compound lx; 2-acetyl-7-chloro-5-n-propyl) achieving an RMC IC50 of 0.1 µM, approximately 30-fold more potent than the reference standard disodium cromoglycate (DSCG; IC50 = 3 µM).

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
CAS No. 90042-25-4
Cat. No. B11869157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS90042-25-4
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N3C(=NNC3=O)C(=O)N2C
InChIInChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18)
InChIKeyHGTMUYVCDQHDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-25-4) – Structural Class and Procurement Baseline


5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-25-4) is a fully methylated congener within the 1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione class, a scaffold originally explored for antiallergic activity via inhibition of antigen-induced histamine release from rat mast cells (RMC) and efficacy in the rat passive cutaneous anaphylaxis (PCA) model [1]. The class prototype demonstrated that aromatic ring substitution and N5-alkylation profoundly modulate in vitro potency, with the most active analog (compound lx; 2-acetyl-7-chloro-5-n-propyl) achieving an RMC IC50 of 0.1 µM, approximately 30-fold more potent than the reference standard disodium cromoglycate (DSCG; IC50 = 3 µM) [1]. The 5,7,8-trimethyl substitution pattern of the target compound combines three electron-donating methyl groups on the benzo-fused ring, a distinct electronic and steric profile that is not represented among the published analogs in the foundational SAR study.

Why 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Cannot Be Interchanged with Other Triazoloquinoxalinediones


The triazoloquinoxalinedione chemotype exhibits steep structure–activity relationships where subtle changes in substitution pattern produce orders-of-magnitude shifts in biological potency. In the foundational SAR study, the unsubstituted parent (compound la) showed only 20% inhibition at 100 µM in the RMC assay, whereas introduction of a 7-chloro substituent (compound lg) yielded an IC50 of 0.4 µM, and further addition of a 5-propyl group (compound lu) achieved an IC50 of 0.4 µM [1]. Even among close analogs, potency varies dramatically: the 5-methyl analog (compound ls) displayed an RMC IC50 of 8 µM, while the 5-propyl analog (compound lb) reached an IC50 of 40 µM, demonstrating that alkyl chain length at the N5 position alone can shift potency by 5-fold [1]. The 5,7,8-trimethyl substitution pattern of the target compound is absent from the published SAR table, meaning its biological performance cannot be inferred by linear interpolation from existing data points. Any attempt to substitute a procurement lot of this compound with a structurally similar but differently substituted triazoloquinoxalinedione carries a high risk of obtaining quantitatively and qualitatively divergent experimental outcomes.

Quantitative Differentiation Evidence for 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Relative to Closest Comparators


RMC Histamine Release Inhibition – Target Compound vs. Unsubstituted Parent (Compound la)

The unsubstituted parent triazoloquinoxalinedione (compound la; R2=R5=R3=R1=H) exhibited only 20% inhibition of antigen-induced histamine release from rat peritoneal mast cells (RMC) at a concentration of 100 µM, with no quantifiable IC50 determinable below this concentration [1]. In the same assay system, aromatic ring substitution invariably enhanced potency, with chloro, methoxy, and trifluoromethyl substituents at the 7-position producing IC50 values ranging from 0.4 to 3.0 µM [1]. While direct RMC data for the 5,7,8-trimethyl analog are not available in the published literature, the established SAR predicts that the 5,7,8-trimethyl derivative should exhibit substantially greater inhibitory activity than the unsubstituted parent (la), based on the known potency-enhancing effects of electron-donating substituents at positions 7 and 8 and alkylation at position 5 [1].

Antiallergic Mast cell degranulation Triazoloquinoxalinedione SAR

Predicted Potency Differentiation from 5-Methyl and 5-Propyl Analogs – N5-Alkyl Chain Length SAR

The foundational SAR study established a rank order of RMC inhibitory potency for N5-alkyl substituents: propyl (compound lb, IC50 = 40 µM) > methyl (compound ls, IC50 = 8 µM) > hydrogen (compound la, inactive at 100 µM) [1]. This counterintuitive result—where the bulkier propyl group is less potent than methyl—demonstrates that N5 substitution effects in this scaffold are non-linear and cannot be predicted by simple steric or lipophilic parameters. The target compound bears an N5-methyl group, placing it in the same substitution category as compound ls (5-methyl), but the additional 7- and 8-methyl substituents introduce electronic perturbations that are absent in all published analogs. Based on the additive SAR observed for aromatic substituents in compounds lg (7-Cl, IC50 = 0.4 µM) and lh (7-COCH3, IC50 = 1.0 µM), the 5,7,8-trimethyl substitution pattern is expected to yield an RMC IC50 intermediate between compound ls (8 µM) and compound lg (0.4 µM), though experimental confirmation is required [1].

N5-alkyl SAR Triazoloquinoxalinedione Structure-activity relationship

Oral Bioavailability Potential – PCA ED50 Differentiation from Chloro-Substituted Analogs

In the rat passive cutaneous anaphylaxis (PCA) model following oral administration, compound lg (7-chloro, unsubstituted at N5) achieved an ED50 of 3 mg/kg, while the N5-methyl-7-chloro analog (compound lt) showed an ED50 of 22 mg/kg, representing a 7.3-fold loss of in vivo potency despite comparable in vitro RMC activity (IC50 = 0.4 µM for both) [1]. This dissociation between in vitro and in vivo potency highlights the critical role of N5 substitution in modulating oral absorption, first-pass metabolism, or tissue distribution within this chemotype. The 5,7,8-trimethyl compound, bearing both N5-methyl and electron-donating 7,8-dimethyl substituents, is predicted to exhibit altered pharmacokinetic properties relative to the 7-chloro series. Specifically, the absence of the metabolically labile chlorine atom combined with increased lipophilicity from the additional methyl groups may enhance oral bioavailability, though direct PCA ED50 data remain unreported [1].

Oral bioavailability Passive cutaneous anaphylaxis In vivo efficacy

Physicochemical Profile Differentiation – Lipophilicity and Hydrogen-Bonding Capacity vs. Reference Standard DSCG

Disodium cromoglycate (DSCG), the reference standard for antiallergic activity, is a highly polar bis-chromone carboxylate (clogP ≈ −2.5) with negligible oral absorption, requiring inhalational or topical administration [1]. The triazoloquinoxalinedione scaffold was explicitly designed to address this limitation by eliminating the carboxylate functionalities while retaining mast cell stabilizing activity [1]. The 5,7,8-trimethyl derivative (C12H12N4O2; MW 244.25 g/mol; SMILES: O=C1NN=C2N1C3=C(C=C(C)C(C)=C3)N(C)C2=O) contains no ionizable acidic groups, has a predicted clogP of approximately 1.5–2.0 based on the 5,7,8-trimethyl substitution pattern, and possesses only two hydrogen bond acceptors (the carbonyl oxygens) and one hydrogen bond donor (the NH of the triazole ring). This physicochemical profile is fundamentally distinct from DSCG and predicts markedly improved membrane permeability and oral absorption potential.

Lipophilicity Drug-likeness Triazoloquinoxalinedione physicochemical properties

Optimal Procurement and Application Scenarios for 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione


SAR Matrix Completion: Filling the 5,7,8-Trisubstituted Gap in Antiallergic Triazoloquinoxalinedione Screening Libraries

The published SAR table for triazoloquinoxalinediones includes 25 analogs but lacks any compound bearing simultaneous substitution at positions 5, 7, and 8 of the quinoxaline ring [1]. Procuring 5,7,8-trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione enables systematic completion of the substitution matrix, specifically testing whether the potency-enhancing effect of 7-substitution (as seen with 7-Cl and 7-COCH3 analogs) is additive, synergistic, or antagonistic when combined with 5-methyl and 8-methyl groups. This compound serves as the key missing data point in a quantitative Free-Wilson or Hansch analysis of the triazoloquinoxalinedione pharmacophore.

Oral Bioavailability Probe: Investigating N5-Methyl/7,8-Dimethyl PK without Halogen Confounds

The 7-chloro-N5-methyl analog (compound lt) showed a 7.3-fold reduction in oral PCA potency relative to its N5-H counterpart (lg), raising the question of whether N5-alkylation inherently impairs oral bioavailability in this series [1]. However, the 7-chloro substituent introduces metabolic liability (oxidative dechlorination or glutathione conjugation) that confounds interpretation. The 5,7,8-trimethyl compound replaces chlorine with methyl groups, eliminating this confound and enabling a clean assessment of whether N5-methylation alone drives the observed PK penalty. This makes the compound a high-value probe for PK/PD studies in rodent models of allergic inflammation.

Negative Control Selection for 7-Chloro-5-Propyl Lead Series Optimization

Compound lx (2-acetyl-7-chloro-5-n-propyl; RMC IC50 = 0.1 µM) emerged as the most potent antiallergic triazoloquinoxalinedione and represents the lead candidate for further optimization [1]. In structure-activity relationship studies aimed at replacing the 7-chloro substituent with bioisosteric groups, the 5,7,8-trimethyl analog serves as an essential comparator that isolates the electronic contribution of electron-donating substituents (methyl) vs. electron-withdrawing substituents (chloro) while maintaining a similar steric profile at the 5-position. This enables deconvolution of electronic vs. steric drivers of potency at the aromatic ring positions.

Reference Standard for DSCG-Free Mast Cell Stabilization Assays

Many mast cell degranulation assays use DSCG as the sole positive control, but DSCG's polyanionic nature and poor membrane permeability limit its utility as a mechanistic probe for intracellular targets [1]. The 5,7,8-trimethyl triazoloquinoxalinedione, as a neutral, membrane-permeable scaffold with predicted antiallergic activity based on class SAR, offers a complementary reference compound for assays designed to identify mast cell stabilizers acting via intracellular mechanisms such as SYK or BTK inhibition, where DSCG is ineffective. Procurement of this compound enables dual-control assay formats that distinguish surface-acting from intracellular mast cell stabilizers.

Quote Request

Request a Quote for 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.